Methyl 6-chloro-5-nitronicotinate

Description

Properties

IUPAC Name |

methyl 6-chloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPREIDVQXJOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323982 | |

| Record name | Methyl 6-chloro-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59237-53-5 | |

| Record name | Methyl 6-chloro-5-nitro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59237-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405361 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059237535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59237-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-chloro-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloro-5-nitronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-chloro-5-nitronicotinate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. Methyl 6-chloro-5-nitronicotinate is a significant building block in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Identification

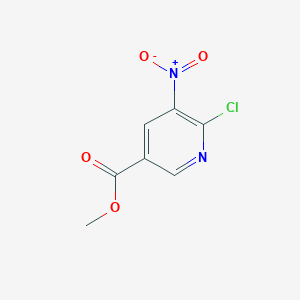

Methyl 6-chloro-5-nitronicotinate, also known by its IUPAC name methyl 6-chloro-5-nitropyridine-3-carboxylate, is a substituted pyridine derivative.[1][2] The core of the molecule is a pyridine ring, which is functionalized with a chloro group at the 6-position, a nitro group at the 5-position, and a methyl carboxylate group at the 3-position.

The definitive structure can be represented by the canonical SMILES string: COC(=O)C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-].[3][4]

Key Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-chloro-5-nitronicotinate is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Melting Point | 76 °C | [3] |

| Boiling Point | 317.8 °C at 760 mmHg | [3] |

| Density | 1.5 g/cm³ | [3] |

| Flash Point | 146 °C | [3] |

| Vapor Pressure | 0.000375 mmHg at 25°C | [3] |

| Refractive Index | 1.572 | [3] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Synthesis Protocol

Methyl 6-chloro-5-nitronicotinate is typically synthesized from 5-nitro-6-hydroxynicotinic acid. The following is a general experimental procedure.[1]

Materials:

-

5-nitro-6-hydroxynicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol

Procedure:

-

To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), add a catalytic amount of DMF (0.15 equivalents).

-

Heat the reaction mixture to reflux for 8 hours.

-

After reflux, concentrate the mixture under vacuum to remove excess thionyl chloride.

-

Dissolve the resulting residue in dichloromethane and cool the solution to -40°C.

-

Slowly add methanol (1.4 equivalents) to the cooled solution, ensuring the internal temperature is maintained below -30°C.

-

Subsequently, add an aqueous solution of sodium bicarbonate (1 equivalent) and allow the mixture to gradually warm to room temperature.

-

Separate the organic phase and concentrate it under vacuum.

-

Purify the crude product by crystallization from ethanol to yield Methyl 6-chloro-5-nitronicotinate.

This synthesis protocol can achieve a yield of approximately 90%.[1]

Caption: Synthesis of Methyl 6-chloro-5-nitronicotinate.

Applications in Drug Development

Methyl 6-chloro-5-nitronicotinate serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its functional groups—the chloro, nitro, and methyl ester moieties—provide multiple reaction sites for further chemical transformations. A notable application is in the development of anticoccidial agents, which are used to treat and prevent coccidiosis, a parasitic disease affecting animals.[3]

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 6-chloro-5-nitronicotinate is classified as harmful if swallowed and may cause skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[5] It should be stored in a well-ventilated place, under an inert atmosphere, with the container tightly closed.[3][5]

References

- 1. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 2. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. PubChemLite - Methyl 6-chloro-5-nitronicotinate (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Methyl 6-chloro-5-nitronicotinate

CAS Number: 59237-53-5

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-nitronicotinate, a pivotal intermediate in pharmaceutical and chemical synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

Methyl 6-chloro-5-nitronicotinate, also known as methyl 6-chloro-5-nitropyridine-3-carboxylate, is a solid organic compound.[1][2] It serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1][3]

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [3][4] |

| Molecular Weight | 216.58 g/mol | [4] |

| Melting Point | 76 °C | [2][3] |

| Boiling Point (Predicted) | 317.8 ± 37.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.500 ± 0.06 g/cm³ | [2] |

| Appearance | Off-white to grey solid | [2] |

| Storage Temperature | 2-8°C under an inert gas (Nitrogen or Argon) | [2][3] |

| Solubility | Information not widely available, but likely soluble in common organic solvents like CH₂Cl₂ and ethanol based on its synthesis and purification. | |

| InChIKey | BRPREIDVQXJOJH-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-] | [3] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the chloro, nitro, and methyl ester groups will deshield these protons, shifting them downfield. A singlet corresponding to the methyl ester protons will be observed further upfield.

-

Predicted Chemical Shifts (CDCl₃):

-

δ 8.5 - 9.5 ppm (d, 1H, H on pyridine ring)

-

δ 8.0 - 9.0 ppm (d, 1H, H on pyridine ring)

-

δ ~4.0 ppm (s, 3H, -OCH₃)

-

-

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.

-

Predicted Chemical Shifts (CDCl₃):

-

δ 160 - 170 ppm (C=O)

-

δ 120 - 160 ppm (5C, pyridine ring)

-

δ ~53 ppm (-OCH₃)

-

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

Predicted Characteristic Absorption Bands:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950 cm⁻¹: C-H stretching of the methyl group.

-

~1720-1740 cm⁻¹: Strong C=O stretching of the ester group.[5]

-

~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric NO₂ stretching.

-

~1200-1300 cm⁻¹: C-O stretching of the ester.

-

~700-850 cm⁻¹: C-Cl stretching.

-

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Predicted m/z values:

-

[M]⁺: 216 and 218 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

-

Loss of -OCH₃: m/z 185, 187.

-

Loss of -COOCH₃: m/z 157, 159.

-

Synthesis

Methyl 6-chloro-5-nitronicotinate is typically synthesized from 6-hydroxy-5-nitronicotinic acid.[2]

Experimental Protocol: Synthesis of Methyl 6-chloro-5-nitronicotinate[1]

-

Reagents:

-

6-Hydroxy-5-nitronicotinic acid (1 eq.)

-

Thionyl chloride (SOCl₂) (4.7 eq.)

-

N,N-Dimethylformamide (DMF) (0.15 eq., catalytic)

-

Methanol (CH₃OH) (1.4 eq.)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium bicarbonate solution (NaHCO₃) (1 eq.)

-

Ethanol

-

-

Procedure:

-

To a solution of 6-hydroxy-5-nitronicotinic acid in thionyl chloride, add a catalytic amount of N,N-dimethylformamide.

-

Heat the reaction mixture to reflux for 8 hours.

-

After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.

-

Dissolve the residue in dichloromethane and cool the solution to -40°C.

-

Slowly add methanol, ensuring the internal temperature does not exceed -30°C.

-

After the addition of methanol is complete, add an aqueous solution of sodium bicarbonate and allow the mixture to warm to room temperature.

-

Separate the organic phase and concentrate it under vacuum.

-

Purify the crude product by crystallization from ethanol to yield Methyl 6-chloro-5-nitronicotinate.

-

-

Yield: 90%[1]

Caption: Synthesis workflow for Methyl 6-chloro-5-nitronicotinate.

Reactivity and Applications

Methyl 6-chloro-5-nitronicotinate is a versatile intermediate primarily utilized in nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nitro group and the pyridine nitrogen activate the chloro substituent for displacement by various nucleophiles.

General Reactivity: Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is susceptible to substitution by nucleophiles such as amines, alcohols, and thiols. This reactivity is the basis for its use in the construction of more complex molecules. The reaction typically proceeds by the addition of the nucleophile to the carbon bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion. The rate of this reaction is enhanced by the presence of the ortho-nitro group.

Application in the Synthesis of PARP Inhibitors

Methyl 6-chloro-5-nitronicotinate is a key starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[1] While specific, detailed protocols for the synthesis of commercial PARP inhibitors from this starting material are proprietary, a general synthetic approach involves the nucleophilic substitution of the chloride with a suitable amine-containing fragment.

Generalized Experimental Protocol for Nucleophilic Substitution:

-

Reagents:

-

Methyl 6-chloro-5-nitronicotinate (1 eq.)

-

Amine nucleophile (1-1.2 eq.)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (1.5-2 eq.)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

-

-

Procedure:

-

Dissolve Methyl 6-chloro-5-nitronicotinate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine nucleophile and the base to the reaction mixture.

-

Heat the reaction to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Logical workflow for the synthesis of PARP inhibitors.

Other Applications

This compound also serves as an intermediate in the synthesis of:

-

Immunomodulators [1]

-

Sulfonamide nicotinic acid derivatives for the potential treatment of atherosclerosis.[1]

-

Anticoccidial agents for veterinary use.[1]

Safety Information

Methyl 6-chloro-5-nitronicotinate is a hazardous substance and should be handled with appropriate safety precautions.

-

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [7][8][9]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local regulations.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

Conclusion

Methyl 6-chloro-5-nitronicotinate is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies like PARP inhibitors. Its well-defined synthesis and predictable reactivity in nucleophilic aromatic substitution reactions make it an important tool for medicinal chemists and drug development professionals. Proper handling and storage are essential due to its hazardous nature. This guide provides a foundational understanding of its properties and applications to support further research and development.

References

- 1. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 2. Methyl-6-chloro-5-nitronicotinate CAS#: 59237-53-5 [m.chemicalbook.com]

- 3. Methyl 6-chloro-5-nitronicotinate|lookchem [lookchem.com]

- 4. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. chemical-label.com [chemical-label.com]

- 7. Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet [chemicalbook.com]

- 8. Methyl-6-chloro-5-nitronicotinate Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. Page loading... [guidechem.com]

A Technical Guide to Methyl 6-chloro-5-nitronicotinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-nitronicotinate, a pivotal chemical intermediate in the synthesis of a diverse range of pharmaceutical compounds. This document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications in contemporary drug development, with a focus on its role in creating targeted therapies.

Chemical Identity and Physicochemical Properties

Methyl 6-chloro-5-nitronicotinate is a substituted pyridine derivative. Its formal IUPAC name is methyl 6-chloro-5-nitropyridine-3-carboxylate .[1][2] The compound is also known by several synonyms, including Methyl 6-chloro-5-nitropyridine-3-carboxylate and 6-Chloro-5-nitronicotinic acid methyl ester.[3]

Compound Identification

| Identifier | Value |

| CAS Number | 59237-53-5[1][3][4] |

| Molecular Formula | C₇H₅ClN₂O₄[1][2][3][4] |

| Molecular Weight | 216.58 g/mol [1][2][3][4] |

| InChI Key | BRPREIDVQXJOJH-UHFFFAOYSA-N[5] |

| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Cl)--INVALID-LINK--[O-][4] |

Physicochemical Data

The following table summarizes the key physicochemical properties of Methyl 6-chloro-5-nitronicotinate.

| Property | Value |

| Melting Point | 76 °C[3][4][5] |

| Boiling Point | 317.8 ± 37.0 °C (Predicted)[3][4][5] |

| Density | 1.500 ± 0.06 g/cm³ (Predicted)[3][4][5] |

| pKa | -4.81 ± 0.10 (Predicted)[3][5] |

| Physical Form | Off-white to grey solid[3][5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[3][4][5] |

Synthesis and Manufacturing

Methyl 6-chloro-5-nitronicotinate is typically synthesized from 6-hydroxy-5-nitronicotinic acid. The process involves chlorination and subsequent esterification.

Synthetic Workflow

The diagram below illustrates a common synthetic route.

Caption: Synthetic workflow for Methyl 6-chloro-5-nitronicotinate.

Experimental Protocol: Synthesis

This protocol is a generalized procedure for the synthesis of Methyl 6-chloro-5-nitronicotinate.[3][5]

-

Chlorination:

-

To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl₂, 4.7 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF, 0.15 equivalents).

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

After completion, concentrate the mixture under vacuum to remove excess thionyl chloride.

-

-

Esterification and Work-up:

-

Dissolve the concentrated residue in dichloromethane (CH₂Cl₂).

-

Cool the solution to -40°C.

-

Slowly add methanol (1.4 equivalents) while ensuring the internal temperature does not exceed -30°C.

-

After the addition is complete, add an aqueous solution of sodium bicarbonate (NaHCO₃, 1 equivalent) and allow the mixture to gradually warm to room temperature.

-

Separate the organic phase and concentrate it under vacuum.

-

-

Purification:

-

Purify the crude product by crystallization from ethanol to yield Methyl 6-chloro-5-nitronicotinate. The typical yield for this process is around 90%.[3]

-

Applications in Drug Development

Methyl 6-chloro-5-nitronicotinate serves as a versatile intermediate for the synthesis of various high-value pharmaceutical compounds. Its reactive sites allow for diverse chemical modifications, making it a crucial component in building complex molecular architectures.

Caption: Key drug classes derived from Methyl 6-chloro-5-nitronicotinate.

PARP Inhibitors

Methyl 6-chloro-5-nitronicotinate is an important building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[3][5] PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The diagram below outlines the simplified signaling pathway of PARP inhibition.

Caption: Simplified signaling pathway of PARP inhibition in cancer cells.

Other Therapeutic Areas

-

Anticoccidial Agents: This compound is a precursor for synthesizing agents used in veterinary medicine to treat coccidiosis, a parasitic disease affecting livestock.[3][4]

-

Immunomodulators: It is utilized in the development of molecules that can modify the immune system's functioning.[3][5]

-

Atherosclerosis Treatments: It is a key intermediate for sulfonamide nicotinic acid derivatives being investigated for the treatment of atherosclerosis.[3][5]

Safety and Handling

Methyl 6-chloro-5-nitronicotinate is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Hazard Identification

The compound is associated with the following GHS hazard statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6][7]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere.[6][7] Store locked up.[6][7]

-

First Aid: In case of inhalation, remove the person to fresh air. If skin or eye contact occurs, rinse cautiously with water for several minutes. If swallowed or if you feel unwell, call a poison center or doctor.[6][7]

References

- 1. Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Methyl-6-chloro-5-nitronicotinate CAS#: 59237-53-5 [m.chemicalbook.com]

- 6. PubChemLite - Methyl 6-chloro-5-nitronicotinate (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [guidechem.com]

Physical and chemical properties of Methyl 6-chloro-5-nitronicotinate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 6-chloro-5-nitronicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristics, synthesis, and its role in the development of targeted therapies, particularly PARP inhibitors.

Chemical and Physical Properties

Methyl 6-chloro-5-nitronicotinate, with the CAS number 59237-53-5, is a pyridine derivative characterized by the presence of chloro, nitro, and methyl ester functional groups. These features make it a versatile building block in organic synthesis.

Physical Properties

The physical properties of Methyl 6-chloro-5-nitronicotinate are summarized in the table below. It is a solid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [2][3] |

| Molecular Weight | 216.58 g/mol | [2][3] |

| Melting Point | 76 °C | [4] |

| Boiling Point | 317.8 °C (Predicted) | [4] |

| Density | 1.5 g/cm³ (Predicted) | [4] |

| Appearance | Solid | [1] |

| Water Solubility | 357.53 mg/L (Predicted) | [5] |

Chemical Properties

The chemical reactivity of Methyl 6-chloro-5-nitronicotinate is dictated by its functional groups. The electron-withdrawing nitro group and the chlorine atom make the pyridine ring susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions.

Spectral Data

While specific peak data from experimental spectra are not publicly available in comprehensive detail, FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry data are available from various chemical suppliers.[6][7][8] Researchers can typically request this information directly from the vendors. Based on the structure, the following spectral characteristics are expected:

-

1H NMR: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl ester protons.

-

13C NMR: Resonances for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester, N-O stretching of the nitro group, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of its structure. Predicted m/z values for various adducts are available.[9]

Experimental Protocols

Synthesis of Methyl 6-chloro-5-nitronicotinate

A general and efficient procedure for the synthesis of Methyl 6-chloro-5-nitronicotinate has been reported.[2]

Materials:

-

6-Hydroxy-5-nitronicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethanol

Procedure:

-

To a solution of 6-hydroxy-5-nitronicotinic acid in thionyl chloride, a catalytic amount of N,N-dimethylformamide is added.

-

The reaction mixture is heated to reflux.

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and cooled.

-

Methanol is slowly added to the cooled solution.

-

The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried, and concentrated.

-

The crude product is purified by crystallization from ethanol to yield Methyl 6-chloro-5-nitronicotinate.

Below is a workflow diagram illustrating the synthesis process.

Role in Drug Development

Methyl 6-chloro-5-nitronicotinate is a valuable intermediate in the synthesis of more complex molecules with therapeutic applications. Its utility is particularly noted in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2]

PARP Signaling Pathway and Therapeutic Intervention

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[10] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (a pathway often impaired in cancers with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death. This concept is known as synthetic lethality.

The diagram below illustrates the central role of PARP in DNA repair and how its inhibition can be therapeutically exploited.

Safety and Handling

Methyl 6-chloro-5-nitronicotinate is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

Methyl 6-chloro-5-nitronicotinate is a chemical intermediate with significant potential in the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable precursor for the development of novel therapeutics, particularly in the field of oncology. Further research into its applications and the development of derivatives may lead to the discovery of new and more effective drug candidates.

References

- 1. Methyl 6-chloro-5-nitronicotinate | 59237-53-5 [sigmaaldrich.com]

- 2. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 3. manusaktteva.com [manusaktteva.com]

- 4. lookchem.com [lookchem.com]

- 5. Methyl 6-chloro-5-nitronicotinate (59237-53-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 59237-53-5|Methyl 6-chloro-5-nitronicotinate|BLD Pharm [bldpharm.com]

- 7. 59237-53-5 | Methyl 6-chloro-5-nitronicotinate | Chlorides | Ambeed.com [ambeed.com]

- 8. Methyl-6-chloro-5-nitronicotinate(59237-53-5)FT-IR [chemicalbook.com]

- 9. PubChemLite - Methyl 6-chloro-5-nitronicotinate (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Page loading... [guidechem.com]

- 12. Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Methyl 6-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-nitronicotinate, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates its application in the synthesis of advanced pharmaceutical compounds.

Core Compound Properties

Methyl 6-chloro-5-nitronicotinate is a substituted pyridine derivative widely used as a building block in organic synthesis. Its chemical structure, featuring a reactive chlorine atom and a nitro group, makes it a versatile precursor for the construction of more complex heterocyclic systems.

Table 1: Chemical and Physical Properties of Methyl 6-chloro-5-nitronicotinate

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClN₂O₄ | [1][2] |

| Molecular Weight | 216.58 g/mol | [1][2] |

| CAS Number | 59237-53-5 | [1][2] |

| IUPAC Name | methyl 6-chloro-5-nitropyridine-3-carboxylate | [1] |

| Synonyms | Methyl 6-chloro-5-nitropyridine-3-carboxylate, 6-Chloro-5-nitronicotinic acid methyl ester | [1][2] |

| Appearance | Off-white to grey solid | |

| Melting Point | 76 °C | |

| Boiling Point | 317.8 ± 37.0 °C (Predicted) | |

| Density | 1.500 ± 0.06 g/cm³ (Predicted) | |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |

Experimental Protocols

Synthesis of Methyl 6-chloro-5-nitronicotinate

This protocol outlines a general procedure for the synthesis of Methyl 6-chloro-5-nitronicotinate from 6-Hydroxy-5-nitronicotinic acid.[2]

Materials:

-

6-Hydroxy-5-nitronicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethanol

Procedure:

-

To a solution of 5-nitro-6-hydroxynicotinic acid (1 eq.) in thionyl chloride (4.7 eq.), add a catalytic amount of DMF (0.15 eq.).

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.

-

Dissolve the concentrated residue in dichloromethane and cool the solution to -40°C.

-

Slowly add methanol (1.4 eq.) to the solution, ensuring the internal temperature is maintained below -30°C.

-

Following the addition of methanol, add an aqueous solution of sodium bicarbonate (1 eq.) and allow the mixture to gradually warm to room temperature.

-

Separate the organic phase and concentrate it under vacuum.

-

Purify the crude product by crystallization from ethanol to yield Methyl 6-chloro-5-nitronicotinate. The typical yield for this process is around 90%.[2]

Synthetic Applications and Logical Workflow

Methyl 6-chloro-5-nitronicotinate is a crucial intermediate in the synthesis of various pharmaceutical agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors, which are targeted cancer therapies.[2] The following diagram illustrates a generalized synthetic workflow, showcasing the conversion of the starting material into a key amino intermediate, a common step in the synthesis of PARP inhibitors.

This workflow demonstrates the strategic utility of Methyl 6-chloro-5-nitronicotinate. The process typically begins with a nucleophilic aromatic substitution to replace the chloro group, followed by the reduction of the nitro group to an amine. This diamino intermediate is then poised for cyclization to form the core heterocyclic structures found in many advanced pharmaceutical drugs.

References

An In-depth Technical Guide to Methyl 6-chloro-5-nitronicotinate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-5-nitronicotinate is a pivotal chemical intermediate, playing a crucial role as a building block in the synthesis of a variety of pharmaceutical compounds. Its unique trifunctionalized pyridine ring structure makes it a versatile precursor for the development of targeted therapies, including Poly (ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory agents. This technical guide provides a comprehensive overview of the core characteristics of Methyl 6-chloro-5-nitronicotinate, including its physicochemical and spectroscopic properties. Detailed experimental protocols for its synthesis are presented, alongside an exploration of its utility in the development of targeted therapeutics. Furthermore, this guide elucidates the key signaling pathways, namely the PARP1-mediated DNA damage repair pathway and the NF-κB inflammatory pathway, in which the downstream products of this versatile molecule are active.

Chemical and Physical Properties

Methyl 6-chloro-5-nitronicotinate, with the CAS number 59237-53-5, is a solid, off-white to grey crystalline compound.[1] Its molecular structure and key physicochemical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [2][3][4] |

| Molecular Weight | 216.58 g/mol | [2][3] |

| IUPAC Name | methyl 6-chloro-5-nitropyridine-3-carboxylate | [2] |

| Synonyms | Methyl 6-chloro-5-nitropyridine-3-carboxylate, 6-Chloro-5-nitronicotinic acid methyl ester | [2][3] |

| Appearance | Off-white to grey solid | [1] |

| Melting Point | 76 °C | [3] |

| Boiling Point (Predicted) | 317.8 ± 37.0 °C | [1] |

| Density (Predicted) | 1.500 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][3] |

Table 2: Spectroscopic Data (Predicted and Representative)

| Spectroscopy | Predicted/Representative Data | Source/Notes |

| ¹H NMR (CDCl₃, Representative) | δ (ppm): 3.95 (s, 3H, -OCH₃), 8.50 (d, J=2.0 Hz, 1H, Ar-H), 9.10 (d, J=2.0 Hz, 1H, Ar-H) | Representative shifts for a substituted nitropyridine ester. Actual values may vary. |

| ¹³C NMR (CDCl₃, Representative) | δ (ppm): 53.0 (-OCH₃), 125.0, 130.0, 140.0, 150.0, 155.0 (Ar-C), 164.0 (C=O) | Representative shifts for a substituted nitropyridine ester. Actual values may vary. |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1730 (C=O stretch, ester), ~1530 & ~1350 (NO₂ asymmetric and symmetric stretch), ~850 (C-Cl stretch) | Representative peak regions for the functional groups present. |

| Mass Spectrometry (m/z) | [M+H]⁺: 217.00107, [M+Na]⁺: 238.98301 | Predicted values from PubChemLite.[4] |

Table 3: Solubility Data

| Solvent | Solubility | Source/Notes |

| Water | 357.53 mg/L (Predicted) | EPA T.E.S.T.[5] |

| Organic Solvents | Soluble in many common organic solvents. | Specific quantitative data is not readily available, but its chemical structure suggests solubility in polar aprotic solvents like DMF and DMSO, as well as chlorinated solvents. |

Experimental Protocols: Synthesis of Methyl 6-chloro-5-nitronicotinate

The following is a detailed protocol for the synthesis of Methyl 6-chloro-5-nitronicotinate from 6-hydroxy-5-nitronicotinic acid.

Materials:

-

6-Hydroxy-5-nitronicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Ethanol (for crystallization)

Procedure:

-

To a solution of 6-hydroxy-5-nitronicotinic acid (1 equivalent) in thionyl chloride (4.7 equivalents), add a catalytic amount of N,N-dimethylformamide (0.15 equivalents).

-

Heat the reaction mixture to reflux for 8 hours.

-

After the reflux period, concentrate the mixture under vacuum to remove excess thionyl chloride.

-

Dissolve the resulting residue in dichloromethane and cool the solution to -40°C in a suitable cooling bath.

-

Slowly add methanol (1.4 equivalents) to the cooled solution, ensuring the internal temperature is maintained below -30°C.

-

Following the addition of methanol, add an aqueous solution of sodium bicarbonate (1 equivalent) and allow the mixture to gradually warm to room temperature with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Concentrate the organic phase under vacuum to yield the crude product.

-

Purify the crude product by crystallization from ethanol to afford Methyl 6-chloro-5-nitronicotinate. A yield of approximately 90% can be expected.[1]

Applications in Drug Development

Methyl 6-chloro-5-nitronicotinate serves as a critical starting material for the synthesis of various pharmaceutical compounds, most notably PARP inhibitors and immunomodulators.[1]

Precursor to PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are essential for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Methyl 6-chloro-5-nitronicotinate is a key building block in the synthesis of several PARP inhibitors. The chloro and nitro functionalities, along with the ester group, provide reactive sites for the elaboration of the complex heterocyclic systems characteristic of many PARP inhibitors.

Precursor to Immunomodulators

The pyridine scaffold of Methyl 6-chloro-5-nitronicotinate is also found in a number of compounds with immunomodulatory activity. The nitro group can be reduced to an amine, which can then be further functionalized to create molecules that interact with key components of the immune system. These compounds may find applications in the treatment of autoimmune diseases and certain cancers by modulating inflammatory pathways, such as the NF-κB signaling pathway.

Key Signaling Pathways

The therapeutic efficacy of drugs synthesized from Methyl 6-chloro-5-nitronicotinate is often attributed to their interaction with specific cellular signaling pathways. Below are diagrams and descriptions of two such critical pathways.

PARP1-Mediated DNA Damage Repair Pathway

This pathway is central to the mechanism of action of PARP inhibitors.

Caption: PARP1-mediated DNA damage repair and its inhibition.

In response to a DNA single-strand break, PARP1 is recruited to the site of damage.[6] This activates its enzymatic activity, leading to the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+.[6] These PAR chains act as a scaffold to recruit other DNA repair proteins, which in turn facilitate the repair of the DNA lesion.[6] PARP inhibitors block this process, leading to the accumulation of unrepaired single-strand breaks. Furthermore, some PARP inhibitors "trap" the PARP1 enzyme on the DNA, creating a cytotoxic lesion that can lead to the collapse of replication forks and ultimately, cell death, especially in cancer cells with compromised DNA repair mechanisms.[6]

NF-κB Inflammatory Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, and its modulation is a therapeutic strategy for many diseases.

Caption: The canonical NF-κB inflammatory signaling pathway.

In its inactive state, the transcription factor NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[7][8] Upon stimulation by various inflammatory signals, such as TNF-α or IL-1, a cascade of signaling events leads to the activation of the IκB kinase (IKK) complex.[7][8] IKK then phosphorylates IκB, marking it for ubiquitination and subsequent degradation by the proteasome.[8] The degradation of IκB unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.[8] Once in the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] Immunomodulatory drugs derived from Methyl 6-chloro-5-nitronicotinate can potentially interfere with various steps in this pathway.

Conclusion

Methyl 6-chloro-5-nitronicotinate is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and versatile reactivity make it an ideal starting material for the synthesis of complex pharmaceutical agents. A thorough understanding of its characteristics, synthetic methodologies, and the biological pathways of its derivatives is essential for researchers and scientists working to develop the next generation of targeted therapies for cancer and inflammatory diseases. The information presented in this guide serves as a foundational resource for such endeavors.

References

- 1. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 2. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. PubChemLite - Methyl 6-chloro-5-nitronicotinate (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 6-chloro-5-nitronicotinate (59237-53-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. researchgate.net [researchgate.net]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purformhealth.com [purformhealth.com]

What are the starting materials for Methyl 6-chloro-5-nitronicotinate synthesis?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for Methyl 6-chloro-5-nitronicotinate, a key intermediate in the production of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Core Synthesis Pathway: From 6-Hydroxy-5-nitronicotinic Acid

The most prominently documented and industrially relevant method for the synthesis of Methyl 6-chloro-5-nitronicotinate commences with 6-hydroxy-5-nitronicotinic acid. The transformation is typically a two-step, one-pot procedure involving an initial chlorination followed by esterification.

Starting Materials

The essential starting materials for this primary synthesis route are:

-

6-Hydroxy-5-nitronicotinic acid: The foundational pyridine scaffold.

-

Methanol: The source of the methyl ester group.

-

Thionyl chloride (SOCl₂): The chlorinating agent responsible for converting the hydroxyl group to a chlorine atom and the carboxylic acid to an acyl chloride.

-

N,N-Dimethylformamide (DMF): A catalytic agent used to facilitate the formation of the acyl chloride.

Experimental Protocols and Data

Below are detailed experimental methodologies derived from established synthetic procedures. While specific parameters may be adjusted based on laboratory conditions and scale, these protocols provide a robust framework for the synthesis.

Protocol 1: Standard Thionyl Chloride Method

This widely cited protocol offers a high-yield synthesis of the target compound.

Step 1: Chlorination and Acyl Chloride Formation A suspension of 6-hydroxy-5-nitronicotinic acid in thionyl chloride is treated with a catalytic amount of N,N-dimethylformamide. The reaction mixture is heated to reflux for several hours. During this stage, the hydroxyl group is substituted by chlorine, and the carboxylic acid is converted to the corresponding acyl chloride.

Step 2: Esterification After the initial reaction, excess thionyl chloride is removed, typically by distillation under reduced pressure. The resulting crude acyl chloride is dissolved in a suitable solvent, such as dichloromethane, and cooled to a low temperature. Methanol is then added dropwise to the solution, leading to the formation of Methyl 6-chloro-5-nitronicotinate.

Work-up and Purification The reaction is quenched with a base, for example, a saturated aqueous solution of sodium bicarbonate, to neutralize any remaining acidic components. The organic layer is then separated, dried, and concentrated. The crude product is often purified by recrystallization from a solvent like ethanol to yield the final product.[1][2]

| Parameter | Value | Reference |

| Starting Material | 6-Hydroxy-5-nitronicotinic acid | [1][2] |

| Reagents | Thionyl chloride, Methanol, DMF | [1][2] |

| Reaction Time | 8 - 18 hours for chlorination | [1][3] |

| Reaction Temperature | Reflux for chlorination, 0°C to -40°C for esterification | [1][3] |

| Purification | Crystallization from ethanol | [1] |

| Yield | Approximately 90% | [1] |

Alternative Starting Material: 6-Chloro-5-nitronicotinic acid

An alternative, more direct route involves the esterification of 6-chloro-5-nitronicotinic acid. This method bypasses the initial chlorination step.

Protocol 2: Esterification of 6-Chloro-5-nitronicotinic acid

In this procedure, 6-chloro-5-nitronicotinic acid is directly esterified using methanol. This reaction can be catalyzed by a strong acid or carried out using a methylating agent. For instance, reacting 6-chloro-5-nitronicotinic acid with methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF can yield the desired product.[4]

| Parameter | Value | Reference |

| Starting Material | 6-Chloro-5-nitronicotinic acid | [4] |

| Reagents | Methyl iodide, Potassium carbonate, DMF | [4] |

| Reaction Time | 24 hours | [4] |

| Reaction Temperature | 20°C | [4] |

| Yield | 92% | [4] |

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Caption: Synthetic routes to Methyl 6-chloro-5-nitronicotinate.

This diagram illustrates the primary and alternative pathways for the synthesis of Methyl 6-chloro-5-nitronicotinate. The main route initiates with 6-hydroxy-5-nitronicotinic acid, proceeding through a chlorinated intermediate, while the alternative path begins with the already chlorinated acid.

Caption: Experimental workflow for the primary synthesis route.

This flowchart outlines the step-by-step experimental procedure for the synthesis of Methyl 6-chloro-5-nitronicotinate starting from 6-hydroxy-5-nitronicotinic acid. It details the reaction sequence from the initial mixing of reagents through to the final purification of the product.

References

Technical Guide: Spectroscopic Analysis of Methyl 6-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-chloro-5-nitronicotinate (CAS No. 59237-53-5). Due to the limited availability of public experimental spectra, this document focuses on predicted data, general spectroscopic characteristics, and detailed experimental protocols for synthesis and analysis.

Chemical Structure and Properties

-

IUPAC Name: Methyl 6-chloro-5-nitropyridine-3-carboxylate

-

Molecular Formula: C₇H₅ClN₂O₄

-

Molecular Weight: 216.58 g/mol

-

Appearance: Off-white to grey solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data is not publicly available. The following are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.9 - 9.1 | d | H-2 (Pyridine) |

| ~8.6 - 8.8 | d | H-4 (Pyridine) |

| ~3.9 - 4.1 | s | -OCH₃ (Ester) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~163 - 165 | C=O (Ester) |

| ~155 - 157 | C-6 (Pyridine) |

| ~148 - 150 | C-2 (Pyridine) |

| ~140 - 142 | C-5 (Pyridine) |

| ~125 - 127 | C-3 (Pyridine) |

| ~122 - 124 | C-4 (Pyridine) |

| ~53 - 55 | -OCH₃ (Ester) |

Infrared (IR) Spectroscopy

Note: Experimental IR data with specific peak assignments is not publicly available. The following table lists the expected characteristic absorption bands.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2960 - 2850 | C-H stretch (methyl) |

| ~1730 - 1715 | C=O stretch (ester) |

| ~1600, ~1475 | C=C and C=N stretches (aromatic pyridine ring) |

| ~1530, ~1350 | N-O asymmetric and symmetric stretches (nitro group) |

| ~1300 - 1000 | C-O stretch (ester) |

| ~850 - 750 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments. The following table includes predicted m/z values for various adducts of Methyl 6-chloro-5-nitronicotinate.

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 215.9932 |

| [M+H]⁺ | 217.0011 |

| [M+Na]⁺ | 238.9830 |

| [M+K]⁺ | 254.9570 |

| [M+NH₄]⁺ | 234.0276 |

Experimental Protocols

Synthesis of Methyl 6-chloro-5-nitronicotinate

This protocol is based on the general procedure for the synthesis from 6-hydroxy-5-nitronicotinic acid.

Materials:

-

6-hydroxy-5-nitronicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxy-5-nitronicotinic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitor by TLC).

-

Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanol to the solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to obtain Methyl 6-chloro-5-nitronicotinate as a solid.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the purified Methyl 6-chloro-5-nitronicotinate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

3.2.2. IR Spectroscopy

-

Prepare a KBr pellet by thoroughly grinding a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, electrospray ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of Methyl 6-chloro-5-nitronicotinate.

Caption: Workflow for the synthesis and spectroscopic characterization.

A Technical Guide to Methyl 6-chloro-5-nitronicotinate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-5-nitronicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and its application in the development of therapeutic agents such as PARP inhibitors, immunomodulators, and anticoccidial drugs. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Commercial Availability

Methyl 6-chloro-5-nitronicotinate is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit different research and development needs. Below is a summary of representative suppliers and their offerings.

Table 1: Commercial Suppliers of Methyl 6-chloro-5-nitronicotinate

| Supplier | Purity | Available Quantities |

| SynQuest Laboratories | --- | 1g, 5g, 25g |

| Matrix Scientific | --- | 5g, 25g |

| Crysdot | 98% | 25g |

| ChemScene | 99.77% | 5g, 25g |

| TRC | --- | 1g, 10g |

| Hebei Zhuanglai Chemical Trading Co Ltd. | 99% | Per kg |

| SAKEM LLP | 98% | 5 kg, 25 kg, 100 kg, 1 MT |

| Indosynth Laboratories Pvt. Ltd. | 98% | 100g, 500g, 1 Kg, 10Kg, 25 Kg |

| CHATURYA BIOTECH | 99% | 1 kg, 5 kg, 10 kg, 25kg, 1 MT |

| Apollo Scientific | 97% | 1g, 5g, 25g |

| ChemBridge | --- | 1g, 5g, 10g, 25g, 50g |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-chloro-5-nitronicotinate is provided below.

Table 2: Physicochemical Data for Methyl 6-chloro-5-nitronicotinate

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | [2] |

| CAS Number | 59237-53-5 | [1] |

| Melting Point | 76 °C | [1][2] |

| Boiling Point | 317.8 °C at 760 mmHg | [1][2] |

| Density | 1.5 g/cm³ | [1][2] |

| Flash Point | 146 °C | [2] |

| Storage Temperature | 2-8°C under inert gas | [1][2] |

| Solubility | Soluble in CH₂Cl₂ and Ethanol | [3] |

Synthesis of Methyl 6-chloro-5-nitronicotinate

A general and efficient procedure for the synthesis of Methyl 6-chloro-5-nitronicotinate has been reported, starting from 6-hydroxy-5-nitronicotinic acid.[3]

Experimental Protocol

Reaction Scheme:

6-hydroxy-5-nitronicotinic acid + SOCl₂ + CH₃OH → Methyl 6-chloro-5-nitronicotinate

Procedure:

-

To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl₂) (4.7 equivalents), add N,N-dimethylformamide (DMF) (0.15 equivalents).

-

Heat the reaction mixture to reflux for 8 hours.

-

After reflux, concentrate the mixture under vacuum.

-

Dissolve the resulting residue in dichloromethane (CH₂Cl₂).

-

Cool the solution to -40°C.

-

Slowly add methanol (CH₃OH) (1.4 equivalents) while maintaining the internal temperature below -30°C.

-

Subsequently, add an aqueous sodium bicarbonate (NaHCO₃) solution (1 equivalent).

-

Gradually warm the mixture to room temperature.

-

Separate the organic phase and concentrate it under vacuum.

-

Purify the crude product by crystallization from ethanol to yield Methyl 6-chloro-5-nitronicotinate.[3]

Yield: 90%[3]

Synthesis Workflow Diagram

Applications in Drug Discovery

Methyl 6-chloro-5-nitronicotinate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its chemical structure allows for further modifications to generate compounds with diverse biological activities.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. They are particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5] The mechanism of action involves inducing "synthetic lethality" by inhibiting the repair of DNA single-strand breaks, which then leads to the accumulation of double-strand breaks that are lethal to cancer cells with impaired DNA repair mechanisms.[6][7]

Immunomodulators

Nicotinic acid and its derivatives have been shown to possess immunomodulatory effects.[8] These compounds can interact with specific receptors on immune cells, such as GPR109A, leading to a cascade of downstream signaling events that can modulate inflammatory responses.[9][10] This can involve the regulation of cytokine production and other inflammatory mediators.[9]

Anticoccidial Agents

Coccidiosis is a parasitic disease affecting various animals, particularly poultry.[11] Anticoccidial agents are crucial for controlling this disease in livestock. Some of these agents act by interfering with the parasite's metabolic pathways. For example, quinolone anticoccidials disrupt the mitochondrial respiration of the parasite.[11][12] Other mechanisms include the inhibition of cofactor synthesis or DNA synthesis.[13]

Conclusion

Methyl 6-chloro-5-nitronicotinate is a commercially accessible and valuable synthetic intermediate for the development of a wide range of therapeutic agents. Its utility in constructing molecules for oncology, immunology, and veterinary medicine highlights its importance in the pharmaceutical industry. The information provided in this guide is intended to facilitate further research and development efforts utilizing this versatile chemical building block.

References

- 1. Methyl 6-chloro-5-nitronicotinate|lookchem [lookchem.com]

- 2. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic Acid-Mediated Activation of Both Membrane and Nuclear Receptors towards Therapeutic Glucocorticoid Mimetics for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mode of action of anticoccidial quinolones (6-decyloxy-4-hydroxyquinoline-3-carboxylates) in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Methyl 6-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 6-chloro-5-nitronicotinate (CAS No: 59237-53-5), a key intermediate in the synthesis of various pharmaceutical compounds.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Methyl 6-chloro-5-nitronicotinate is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3][4][5] Some sources also indicate it may be harmful if swallowed.[6][7]

GHS Hazard Statements:

Hazard Pictogram:

Physical and Chemical Properties

A summary of the key physical and chemical properties of Methyl 6-chloro-5-nitronicotinate is provided in the table below.

| Property | Value | Source |

| CAS Number | 59237-53-5 | [2][3] |

| Molecular Formula | C₇H₅ClN₂O₄ | [2][3] |

| Molecular Weight | 216.58 g/mol | [2][7] |

| Appearance | Solid | |

| Melting Point | 42 - 44 °C | [8] |

| Boiling Point | 204 °C | [8] |

| Water Solubility | 23698 mg/L (Predicted) | [9] |

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A comprehensive safe handling workflow, from receiving the chemical to its disposal, is illustrated below.

Caption: Safe Handling Workflow for Methyl 6-chloro-5-nitronicotinate.

Storage Conditions

Store in a cool, dry, and well-ventilated area.[10] The container should be kept tightly closed when not in use.[2][3] It is recommended to store the compound locked up.[2][3]

Stability and Reactivity

While generally stable under recommended storage conditions, it is important to be aware of potential incompatibilities and hazardous decomposition products.[3][5]

The diagram below illustrates the known incompatibilities and potential hazardous decomposition products of Methyl 6-chloro-5-nitronicotinate.

Caption: Reactivity Profile of Methyl 6-chloro-5-nitronicotinate.

Incompatible Materials:

Conditions to Avoid:

Hazardous Decomposition Products:

-

In the event of a fire, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[10]

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [2][4][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [2][4][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][4][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [5][10] |

Accidental Release Measures

In the case of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[2][8] Avoid breathing dust and contact with the substance.[2][8]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[8]

-

Methods for Cleaning Up: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[10] Avoid generating dust.

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[2] Do not allow the material to enter drains or sewers.[8] It is recommended to use a licensed professional waste disposal service.[5]

Experimental Protocols

Currently, detailed, publicly available experimental protocols for the use of Methyl 6-chloro-5-nitronicotinate are limited. However, one synthesis protocol has been described:

Synthesis from 5-nitro-6-hydroxynicotinic acid:

-

To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl₂) (4.7 equivalents), add dimethylformamide (DMF) (0.15 equivalents).

-

Heat the reaction mixture to reflux for 8 hours.

-

Concentrate the mixture under vacuum.

-

Dissolve the residue in dichloromethane (CH₂Cl₂) and cool the solution to -40°C.

-

Slowly add methanol (1.4 equivalents) while maintaining the internal temperature below -30°C.

-

Subsequently, add an aqueous sodium bicarbonate (NaHCO₃) solution (1 equivalent).

-

Gradually warm the mixture to room temperature.[1]

Researchers should adapt this general procedure based on their specific experimental context and always perform a thorough risk assessment before beginning any new protocol.

This document is intended as a guide and does not replace a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment for the specific conditions of use.

References

- 1. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 2. Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. chemical-label.com [chemical-label.com]

- 7. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Methyl 6-chloro-5-nitronicotinate (59237-53-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. fishersci.com [fishersci.com]

Stability and Storage of Methyl 6-chloro-5-nitronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 6-chloro-5-nitronicotinate. The information herein is compiled from available safety data sheets and analogous stability studies of related compounds, offering a framework for handling, storing, and conducting further stability assessments of this compound.

Overview and Physicochemical Properties

Methyl 6-chloro-5-nitronicotinate is a substituted pyridine derivative with the molecular formula C₇H₅ClN₂O₄. Its chemical structure, featuring a chlorinated and nitrated pyridine ring with a methyl ester group, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability profile is critical for ensuring its integrity and purity during research and development.

| Property | Value |

| Molecular Formula | C₇H₅ClN₂O₄ |

| Molecular Weight | 216.58 g/mol |

| CAS Number | 59237-53-5 |

| Appearance | Solid |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the stability and purity of Methyl 6-chloro-5-nitronicotinate.

Storage Conditions: Based on safety data sheets, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. A refrigerated temperature range of 2-8°C is specified by several suppliers.[1][2]

-

Atmosphere: Storage under an inert atmosphere is recommended.[1][2]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3][4]

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3][4]

Figure 1: Logical relationship between storage conditions and the chemical stability of Methyl 6-chloro-5-nitronicotinate.

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data for Methyl 6-chloro-5-nitronicotinate is not extensively available in published literature, information on analogous compounds, such as methyl nicotinate, provides valuable insights.

A study on the stability of methyl nicotinate in aqueous solution at 4°C demonstrated a slow degradation rate, with the primary degradation product being nicotinic acid, formed through hydrolysis of the methyl ester. The rate of formation was approximately 0.5% per year. This suggests that hydrolysis of the ester group is a likely degradation pathway for Methyl 6-chloro-5-nitronicotinate.

Potential Degradation Pathways: Two primary degradation pathways can be hypothesized for Methyl 6-chloro-5-nitronicotinate under stress conditions:

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 6-chloro-5-nitronicotinic acid.

-

Reduction: The nitro group can be reduced to an amino group, forming Methyl 6-chloro-5-aminonicotinate. This is a common transformation for nitroaromatic compounds.

Figure 2: Plausible degradation pathways for Methyl 6-chloro-5-nitronicotinate.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of Methyl 6-chloro-5-nitronicotinate, a forced degradation study is recommended. The following protocols are based on general principles outlined in ICH guidelines and are intended to serve as a template.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the preferred analytical technique.

Forced Degradation Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Collect samples at various time points. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Collect samples at various time points. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store in the dark at room temperature for 24-48 hours. Collect samples at various time points. |

| Thermal Degradation | Store the solid compound in an oven at 70°C for 7 days. Also, prepare a solution and reflux at 70°C for 24 hours. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Sample Analysis Workflow:

Figure 3: Experimental workflow for a forced degradation study of Methyl 6-chloro-5-nitronicotinate.

Conclusion

Methyl 6-chloro-5-nitronicotinate is a stable compound when stored under the recommended conditions of refrigeration (2-8°C) in a tightly sealed container under an inert atmosphere.[1][2] The primary foreseeable degradation pathways are hydrolysis of the methyl ester and reduction of the nitro group. For comprehensive stability analysis, a forced degradation study coupled with a validated stability-indicating HPLC method is essential. The protocols and information provided in this guide serve as a robust starting point for researchers and drug development professionals working with this important chemical intermediate.

References

Methodological & Application

Detailed synthesis protocol for Methyl 6-chloro-5-nitronicotinate.

Introduction